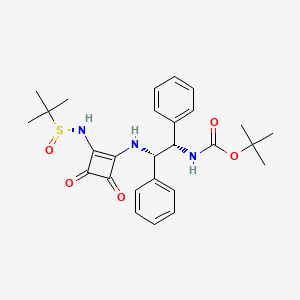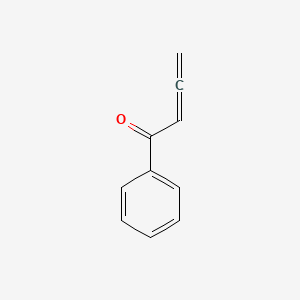
1-Phenylbuta-2,3-dien-1-one
Übersicht
Beschreibung
1-Phenylbuta-2,3-dien-1-one is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylbuta-2,3-dien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylbuta-2,3-dien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Autoxidation Studies
1-Phenylbuta-2,3-dien-1-one is explored in studies of autoxidation. Hydrogenation of polymeric peroxides formed during its autoxidation yields specific diols, suggesting potential in polymer chemistry (Blau, Voerckel, & Willecke, 1986).
Fluorescence and Probe Properties
Research indicates that derivatives of 1-Phenylbuta-2,3-dien-1-one exhibit notable fluorescence and probe properties in various media. This aspect is significant for applications in analytical chemistry and material sciences (Singh & Kanvah, 2000).
Photochemical Behavior
The compound's photochemical behavior is of interest, especially in the context of its excited-state properties and potential in photochemistry (Bartocci et al., 2002).
Hydrogenation Mechanism Studies
Its hydrogenation process, especially by pentacyanocobaltate, reveals mechanisms involving organocobalt intermediates, providing insights for catalysis research (Funabiki, Mohri, & Tarama, 1973).
Radical Cyclization Studies
1-Phenylbuta-2,3-dien-1-one is used in radical cyclization studies, contributing to organic synthesis methodologies (Yılmaz, Yılmaz, & Pekel, 2011).
Materials Science and Polymerization
It is also involved in the synthesis and polymerization of aryl-substituted ferrocenes, impacting materials science and polymer chemistry (Heo, Park, & Lee, 2005).
Photodimerization in Crystal Engineering
The compound's ability to undergo photodimerization is crucial in crystal engineering, demonstrating applications in material design and synthesis (Vishnumurthy, Row, & Venkatesan, 2002).
Micelle and Vesicle Studies
Its derivatives are studied for their binding and fluorescence in micelles and vesicles, important for applications in biochemistry and pharmaceuticals (Singh & Darshi, 2002).
X-ray Analysis and Synthesis Characterization
The compound is characterized by various spectroscopic techniques, including X-ray diffraction, aiding in the understanding of its molecular structure (Chantrapromma et al., 2014).
Photoinduced Electron Transfer Studies
It is also a subject in the study of photoinduced electron transfer, relevant for understanding chemical reactivity and synthesis (Kojima et al., 1997).
Eigenschaften
InChI |
InChI=1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-8H,1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAMQNHATHJDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbuta-2,3-dien-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1 inverted exclamation marka,5 inverted exclamation marka-Dihydro-1 inverted exclamation marka,2 inverted exclamation marka-diphenyl-2 inverted exclamation markaH-[5,6]fullereno-C60-Ih-[1,9-c]pyrrole](/img/structure/B8223958.png)
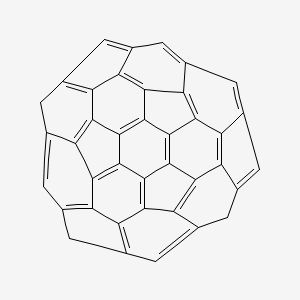
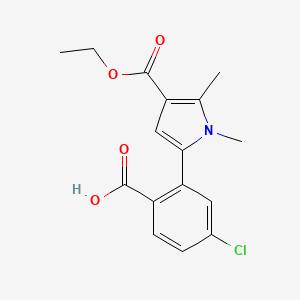
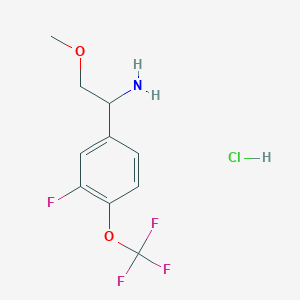

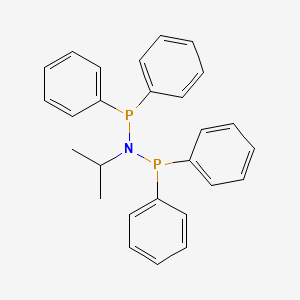
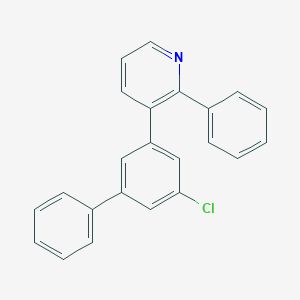
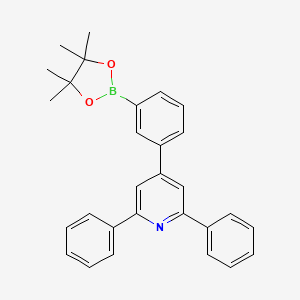

![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride](/img/structure/B8224029.png)
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8224033.png)


